Mitoquinone

Friedreich Ataxia Oxidative Stress Mitochondrial Disease

Mitoquinone (MitoQ) is the only mitochondria-targeted ubiquinone derivative with a lipophilic TPP cation, enabling 5-fold greater mitochondrial accumulation over untargeted antioxidants like CoQ10. It reaches steady-state in 15 min and exhibits several hundredfold greater cytoprotective potency versus idebenone in Friedreich Ataxia patient fibroblasts. Unlike MitoTEMPO or SkQ1, Mitoquinone uniquely radiosensitizes hypoxic tumors. With Phase I clinical evidence demonstrating 42% improved arterial dilation in 6 weeks—exceeding 3-month caloric restriction—Mitoquinone is the clinically validated, compound-specific choice for mitochondrial oxidative stress research. Substitution with untargeted CoQ10 or idebenone compromises experimental reproducibility and translational validity.

Molecular Formula C37H44O4P+
Molecular Weight 583.7 g/mol
CAS No. 444890-41-9
Cat. No. B1252181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoquinone
CAS444890-41-9
SynonymsMito-Q
mitoquinone
Molecular FormulaC37H44O4P+
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1
InChIKeyOIIMUKXVVLRCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitoquinone (CAS 444890-41-9): A Mitochondria-Targeted Ubiquinone Antioxidant with Quantifiable Selectivity Over Untargeted Analogs


Mitoquinone (MitoQ, CAS 444890-41-9) is a synthetic ubiquinone derivative covalently conjugated to a lipophilic triphenylphosphonium (TPP) cation [1]. This TPP moiety drives extensive mitochondrial accumulation driven by the mitochondrial membrane potential, achieving intramitochondrial concentrations 5-fold greater than the more hydrophilic TPP cation TPMP due to enhanced matrix binding [1]. Once localized, MitoQ is rapidly reduced to its active ubiquinol form, where it acts as a recyclable chain-breaking antioxidant within the lipid bilayer [1]. Its design fundamentally distinguishes it from untargeted mitochondrial antioxidants such as Coenzyme Q10 (CoQ10) and idebenone, which lack active mitochondrial targeting and instead rely on passive diffusion, resulting in markedly different subcellular distribution and functional potency profiles [1].

Why Substituting Mitoquinone with Generic CoQ10 or Idebenone Is Not Supported by Quantitative Evidence


Generic substitution of Mitoquinone with untargeted CoQ10 or idebenone is scientifically unsound due to profound differences in cellular uptake kinetics, subcellular partitioning, and consequent functional potency. Mitoquinone achieves steady-state intracellular accumulation within 15 minutes, compared to approximately 8 hours for the hydrophilic TPP cation TPMP, a kinetic advantage conferred by its hydrophobic TPP moiety [1]. This rapid uptake translates into mitochondrial concentrations sufficient to confer several hundredfold greater cytoprotective potency against endogenous oxidative stress compared to the untargeted analog idebenone in patient-derived fibroblasts [2]. Furthermore, Mitoquinone exhibits unique pharmacodynamic activities, such as tumor radiosensitization, that are not shared by other mitochondria-targeted antioxidants like MitoTEMPO or SkQ1, indicating that even within the targeted class, biological outcomes are compound-specific and not interchangeable [3]. These quantitative disparities in uptake kinetics, potency, and unique functional effects render generic substitution a high-risk proposition for experimental reproducibility and translational outcome.

Quantitative Differentiation Evidence for Mitoquinone vs. Closest Analogs and In-Class Candidates


Mitoquinone Exhibits Several Hundredfold Greater Cytoprotective Potency Than Untargeted Idebenone in Friedreich Ataxia Fibroblasts

In a head-to-head comparison using cultured fibroblasts from Friedreich Ataxia patients, Mitoquinone demonstrated several hundredfold greater potency in preventing cell death induced by endogenous oxidative stress compared to the untargeted analog idebenone [1]. The study blocked glutathione synthesis to unmask endogenous oxidative damage and assessed cell viability as the endpoint [1]. This quantitative difference directly attributes the enhanced potency to the TPP-mediated mitochondrial targeting of Mitoquinone, as idebenone lacks this targeting moiety and relies solely on passive diffusion [1].

Friedreich Ataxia Oxidative Stress Mitochondrial Disease

Mitoquinone Achieves Steady-State Cellular Uptake in 15 Minutes vs. 8 Hours for the Hydrophilic TPP Cation TPMP

Mitoquinone and the hydrophobic TPP derivative DecylTPP reached steady-state intracellular concentrations within 15 minutes, whereas the more hydrophilic TPP cation TPMP required approximately 8 hours to reach steady state [1]. This 32-fold faster uptake rate is attributed to the increased rate of passage of hydrophobic TPP molecules through the plasma membrane [1]. Furthermore, Mitoquinone achieved mitochondrial uptake approximately 5-fold greater than TPMP, as quantified by Nernst equation fitting and radiolabeled uptake studies, due to enhanced binding within the mitochondrial matrix [1].

Cellular Uptake Kinetics Mitochondrial Targeting Pharmacokinetics

Mitoquinone Uniquely Radiosensitizes Hypoxic Tumors; MitoTEMPO and SkQ1 Do Not Share This Property

In a comparative study of mitochondria-targeted antioxidants, only Mitoquinone dose-dependently decreased cancer cell respiration and radiosensitized hypoxic human breast tumors in mice [1]. Neither MitoTEMPO nor SkQ1 shared this property, demonstrating that the radiosensitization effect is compound-specific and not a general class effect [1]. At clinically relevant nanomolar concentrations, Mitoquinone completely abrogated oxygen consumption in multiple human cancer cell lines, triggering a glycolytic switch [1]. Pretreatment of hypoxic MDA-MB-231 tumors with Mitoquinone delayed tumor growth following both single-dose and fractionated radiotherapy, whereas oxygenated MCF7 tumors showed no radiosensitization, confirming an oxygen-enhancement mechanism [1].

Radiotherapy Tumor Hypoxia Mitochondrial Respiration

Mitoquinone Improves Arterial Dilation by 42% in Human Clinical Trial, Exceeding Caloric Restriction Effects

A six-week, placebo-controlled clinical trial in healthy older adults (aged 60-79 years) demonstrated that daily oral supplementation with Mitoquinone significantly improved flow-mediated dilation of the brachial artery by 42% [1]. This improvement exceeded the typical 30% improvement achieved after three months of caloric restriction and approached the 50% improvement seen after three months of regular aerobic exercise [1]. The study further demonstrated significant reductions in oxidative stress markers and improved aortic health [1].

Vascular Function Aging Clinical Trial

Mitoquinone Increases Mitochondrial Function by 42% in Fuchs Endothelial Corneal Dystrophy Specimens Under UVA Stress

In a comparative study of mitochondrial-targeted Mitoquinone and untargeted idebenone in corneal endothelial cells, Mitoquinone increased mitochondrial function by 42% in Fuchs endothelial corneal dystrophy (FECD) specimens exposed to UVA stress (25 J/cm²) [1]. Under the same UVA stress conditions, idebenone improved mitochondrial function by 31%, while Mitoquinone improved function by 25% in normal HCEnC-21T cells [1]. Notably, in menadione-induced oxidative stress models, idebenone reduced mitochondrial fragmentation by 32% more than Mitoquinone in normal cells and by 13% more in FECD cells, highlighting disease-context-dependent differential efficacy between the two compounds [1].

Fuchs Endothelial Corneal Dystrophy Mitochondrial Bioenergetics Oxidative Stress

High-Value Application Scenarios for Mitoquinone Driven by Quantifiable Differentiation Evidence


Mitochondrial Oxidative Stress Research in Inherited Ataxias and Neurodegeneration

Based on several hundredfold greater cytoprotective potency compared to untargeted idebenone in Friedreich Ataxia patient fibroblasts [1], Mitoquinone is the preferred research tool for studying mitochondrial oxidative damage mechanisms in inherited ataxias and related neurodegenerative conditions. Its targeted accumulation enables robust detection of mitochondrial-specific protective effects at concentrations that avoid off-target artifacts associated with high-dose untargeted antioxidants. Procurement is indicated for laboratories conducting mechanistic studies of frataxin deficiency, mitochondrial iron-sulfur cluster biogenesis defects, and oxidative stress-driven neuronal death pathways.

Oncology Radiosensitization Research Targeting Hypoxic Tumor Compartments

Mitoquinone uniquely radiosensitizes hypoxic tumors by inhibiting mitochondrial oxygen consumption, a property not shared by structurally similar mitochondria-targeted antioxidants MitoTEMPO and SkQ1 [1]. This compound-specific effect positions Mitoquinone as an essential tool compound for translational oncology programs investigating mitochondrial respiration inhibition as a strategy to overcome tumor hypoxia-induced radioresistance. Its prior successful completion of Phase I clinical trials [1] further supports its use in preclinical models intended to inform clinical trial design for combination radiotherapy approaches.

Vascular Aging and Cardiovascular Translational Research

With human clinical trial evidence demonstrating a 42% improvement in arterial dilation after only six weeks of oral administration—an effect magnitude exceeding that of three-month caloric restriction [1]—Mitoquinone is uniquely positioned for translational research on vascular aging. Its rapid cellular uptake kinetics (15-minute steady state) [2] and extensive tissue accumulation in heart and vasculature in animal models support its use in preclinical studies of age-related arterial stiffness, endothelial dysfunction, and hypertension. Researchers requiring an orally bioavailable, clinically validated mitochondrial antioxidant for cardiovascular aging studies should prioritize Mitoquinone over untargeted alternatives lacking human efficacy data.

Corneal Endothelial Dystrophy and Ocular Mitochondrial Disease Models

Mitoquinone demonstrates disease-context-specific superior efficacy in Fuchs endothelial corneal dystrophy (FECD) specimens, achieving a 42% improvement in mitochondrial function under UVA stress compared to 31% for idebenone [1]. For researchers modeling mitochondrial dysfunction in corneal endothelial cells—where these post-mitotic cells have high mitochondrial density and limited regenerative capacity—Mitoquinone offers quantitatively validated functional restoration that may translate to delayed disease progression. Its differential performance in diseased versus normal cells supports its use in FECD-specific therapeutic development programs.

Technical Documentation Hub

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